Anti-Pseudomonal Activity: A Direct MIC Comparison Reveals Piperacillin's Superior Potency
In a comparative study using 88 clinical isolates of Pseudomonas aeruginosa, piperacillin demonstrated significantly greater potency than mezlocillin. The minimum inhibitory concentration (MIC) required to inhibit 90% of isolates (MIC₉₀) was 7.5 mg/L for piperacillin, compared to 26.5 mg/L for mezlocillin [1]. This represents a 3.5-fold difference in anti-pseudomonal activity. Additionally, the MBC/MIC ratio, an indicator of bactericidal efficiency, was 1.3 for piperacillin versus 3.3 for mezlocillin [1].
| Evidence Dimension | MIC₉₀ against Pseudomonas aeruginosa |
|---|---|
| Target Compound Data | 26.5 mg/L (MIC₉₀) |
| Comparator Or Baseline | Piperacillin: 7.5 mg/L (MIC₉₀) |
| Quantified Difference | 3.5-fold lower potency (higher MIC) for mezlocillin |
| Conditions | 88 clinical isolates of P. aeruginosa; MIC determined by standard broth dilution |
Why This Matters
This direct comparison quantifies a critical efficacy gap, indicating that piperacillin is a more potent agent against Pseudomonas aeruginosa infections, a key consideration for researchers targeting this pathogen or for clinical procurement in settings with high Pseudomonas prevalence.
- [1] Hoogkamp-Korstanje JA, Westerdaal NA. Activity and synergy of ureido penicillins and aminoglycosides against Pseudomonas aeruginosa. Infection. 1982;10 Suppl 3:S257-61. View Source
